4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

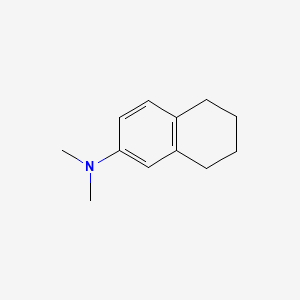

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is a chemical compound with the molecular formula C12H6Br2O4 . It is also known as 1,8-Naphthalenedicarboxylic acid, 4,5-dibromo- .

Synthesis Analysis

The synthesis of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID can be achieved through various methods. One such method involves the arylating of 4,5-dibromo-1,8-bis (dimethylamino)naphthalene with arylboronic acids under Suzuki reaction conditions . Another method involves the oxidation of acenaphthene to produce 1,8-Naphthalic anhydride, which is a precursor to the 4-chloro and 4,5-dichloro derivatives .Molecular Structure Analysis

The molecular structure of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID consists of a naphthalene core with two carboxylic acid groups at the 1 and 8 positions and two bromine atoms at the 4 and 5 positions . The molecular weight is 355.97 .Physical And Chemical Properties Analysis

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID has a melting point of 260 °C and a predicted boiling point of 522.8±40.0 °C . Its density is predicted to be 2.105±0.06 g/cm3 .Applications De Recherche Scientifique

Application 1: Synthesis of Fluorescent Molecules

- Summary of the Application: 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is used in the synthesis of 4-Phenyl-1,8-naphthalimide, a fluorescent molecule. This compound has been found to be quite fluorescent in solvents such as chloroform, methanol, and ethanol .

- Methods of Application: The synthesis involves imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating . The microwave-assisted reactions were found to be faster and more efficient than reactions carried out by heating in oil-baths .

- Results or Outcomes: The fluorescent properties of 4-phenyl-1,8-naphthalimide were found to be influenced by salt concentrations, likely as a result of hydrophobic effects . While this dye does not show binding to DNA, the presence of bovine serum albumin leads to effective fluorescence quenching .

Application 2: Synthesis of Derivatives with Red Emission

- Summary of the Application: Derivatives of 1,8-Naphthalimide, synthesized from 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID, have been used as fluorescent molecules in biological, chemical, and medical fields . These derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents .

- Methods of Application: The derivatives were synthesized via an aromatic nucleophilic substitution reaction . Their photophysical properties were investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .

- Results or Outcomes: The derivatives show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 . These unique features, long emission wavelength, high solubility, and high stability in different pH media, will allow these derivatives to be used as excellent labeling reagents in the biological system .

Application 3: Preparation of Naphthalene Dicarboxylic Anhydride

- Summary of the Application: 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is used in the preparation of 4,5-dichloro- and 4,5-dibromo-naphthalene-1,8-dicarboxylic anhydride . These compounds are suitable as intermediate products for the production of vat dyes .

- Methods of Application: The process involves dissolving 1,4,5,8-naphthalenetetracarboxylic acid in water with the addition of alkali metal hydroxides, carbonates, acetates or phosphates, and then adding chlorine or bromine to the solution at temperatures between 10 and 70°C .

- Results or Outcomes: The reaction product separates out of the solution soon after the start of the reaction . After the reaction has ended, it is filtered, the filter residue is boiled up with dilute hydrochloric acid, filtered again, the filter residue is washed neutral and dried .

Application 4: Synthesis of Imide-Based Small Molecules

- Summary of the Application: 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is used in the synthesis of imide-based small molecules containing carbazole groups with Aggregation-Induced Emission (AIE) properties . These molecules have been applied in many fields such as optoelectronics, biological imaging, anti-counterfeiting and information-encryption, medical diagnosis, and chemical sensors .

- Methods of Application: The synthesis involves N-functionalization of 1,8-Naphthalimide (NI), an excellent electron-accepting chromophore . The synthesized molecules were characterized by NMR and HRMS .

- Results or Outcomes: The synthesized molecules exhibited weak fluorescence in pure DMF, with a significant AIE effect observed in the 40% water mixture and a sharp increase in fluorescence intensity was also observed . Cyclic voltammetry and thermogravimetric analysis indicated that these molecules had good electron affinity and thermal stability .

Application 5: Preparation of Optical Brighteners

- Summary of the Application: 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is used in the preparation of a large family of naphthalimides, which are used as optical brighteners .

- Methods of Application: The process involves the displacement of chloride groups on 1,8-Naphthalic anhydride (a precursor to the 4-chloro and 4,5-dichloro derivatives) by amines and alkoxides .

- Results or Outcomes: The resulting naphthalimides exhibit enhanced fluorescence in the solid or aggregated state, making them suitable for use as optical brighteners .

Application 6: Synthesis of Fluorescent Chemosensors

- Summary of the Application: 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is used in the synthesis of fluorescent chemosensors . These chemosensors are constructed using 1,8-Naphthalimide (NI), an excellent electron-accepting chromophore .

- Methods of Application: The synthesis involves N-functionalization of 1,8-Naphthalimide (NI) and the introduction of various organic moieties at the 4th position .

- Results or Outcomes: The resulting NI derivatives with Aggregation-Induced Emission (AIE) properties exhibit high fluorescence quantum yields in the solid or aggregated state . These chemosensors have been applied in many fields such as optoelectronics, biological imaging, anti-counterfeiting and information-encryption, medical diagnosis, and chemical sensors .

Propriétés

Numéro CAS |

13577-26-9 |

|---|---|

Nom du produit |

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID |

Formule moléculaire |

C12H6Br2O4 |

Poids moléculaire |

373.984 |

Nom IUPAC |

4,5-dibromonaphthalene-1,8-dicarboxylic acid |

InChI |

InChI=1S/C12H6Br2O4/c13-7-3-1-5(11(15)16)9-6(12(17)18)2-4-8(14)10(7)9/h1-4H,(H,15,16)(H,17,18) |

Clé InChI |

OOFIFDTVRIMVFK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Br)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)

![6-[(E)-(2,2-Dimethylpropylidene)amino]hexan-1-amine](/img/structure/B577269.png)